5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
3-(BENZYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a benzylsulfanyl group, a phenylmethylidene hydrazino group, and an isothiazolecarbonitrile core
Preparation Methods
The synthesis of 3-(BENZYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzylsulfanyl Group: This step involves the substitution reaction where a benzylsulfanyl group is introduced to the isothiazole ring.
Addition of the Phenylmethylidene Hydrazino Group: The final step involves the condensation reaction to attach the phenylmethylidene hydrazino group to the isothiazole ring.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(BENZYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazino group.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(BENZYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 3-(BENZYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
3-(Benzylsulfanyl)-1H-1,2,4-triazole: This compound shares the benzylsulfanyl group but has a different core structure.
3-(Benzylsulfanyl)-5-{(2E)-2-[1-(2-naphthyl)ethylidene]hydrazino}-4H-1,2,4-triazol-4-amine: This compound has a similar hydrazino group but differs in the core structure and additional substituents.
Properties
Molecular Formula |
C18H14N4S2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
5-[(2E)-2-benzylidenehydrazinyl]-3-benzylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C18H14N4S2/c19-11-16-17(21-20-12-14-7-3-1-4-8-14)24-22-18(16)23-13-15-9-5-2-6-10-15/h1-10,12,21H,13H2/b20-12+ |
InChI Key |
KNGWPGMJDREOBV-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NSC(=C2C#N)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=C2C#N)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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